Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-
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Overview
Description
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- is a heterocyclic compound that contains a five-membered ring with both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . Thiazole derivatives are found in various biologically active molecules, including antibiotics, antifungal agents, and anticancer drugs .
Preparation Methods
The synthesis of Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method provides a straightforward route to obtain the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted thiazoles and thiazole derivatives with enhanced biological activity .
Scientific Research Applications
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- has a wide range of scientific research applications:
Medicine: Thiazole derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown promise in the development of new therapeutic agents.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including antimicrobial and anticancer activities . The exact pathways involved depend on the specific biological target and the context of its use in research or therapy .
Comparison with Similar Compounds
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
What sets Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-4(2)7-9-5(3)6(8)10-7/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKROPJNAJICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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